BUDIODARONE

Description

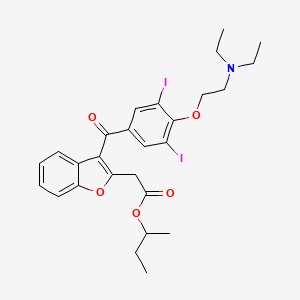

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOSVKYCXLTVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31I2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949816 | |

| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270587-33-2 | |

| Record name | ATI 2042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270587332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (3-{4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl}-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.[1] While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.[2][3] this compound was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.

Discovery and Rationale for Development

The development of this compound was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.

The key structural difference between this compound and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[2] This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.[3] This design allows this compound to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.[2]

Chemical Synthesis

While the specific, detailed industrial synthesis protocol for this compound (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of this compound was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.[5] The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for this compound can be conceptualized.

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.[6] Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.

Ion Channel Inhibition

-

Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).[6] This makes the cardiac tissue less susceptible to re-entrant arrhythmias.

-

Sodium Channel Inhibition: this compound also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.[6] This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.

-

Calcium Channel Inhibition: The blockade of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase of the action potential.[6] This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.

Caption: Signaling pathway of this compound's multi-ion channel inhibition.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

While specific proprietary protocols for this compound are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).

Methodology:

-

Cell Preparation: A cell line stably expressing the target ion channel is cultured to 70-80% confluency and then dissociated into a single-cell suspension.

-

Electrophysiological Recording: The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.

-

Drug Application: A baseline recording of the ion current is obtained. Increasing concentrations of this compound are then perfused onto the cell until a steady-state inhibition is achieved.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Quantitative Data

Publicly available in vitro quantitative data, such as specific IC50 values for ion channel inhibition by this compound, are limited. Preclinical studies in animal models have indicated that this compound has an electrophysiological activity "comparable with amiodarone".[5] The majority of the available quantitative data comes from clinical trials.

Table 1: Clinical Efficacy of this compound in Patients with Paroxysmal Atrial Fibrillation

| Dosage (oral, bid) | Mean Atrial Fibrillation Burden (AFB) | Relative Reduction in AFB from Baseline | Reference |

| 200 mg | 5.2 ± 4.2% | 71.2 ± 31.3% | [5] |

| 400 mg | 5.2 ± 5.2% | 71.7 ± 20.6% | [5] |

| 600 mg | 2.8 ± 3.4% | 79.9 ± 26.4% | [5] |

| 800 mg | 1.5 ± 0.5% | 86.8 ± 9.8% | [5] |

| Baseline AFB | 20.3 ± 14.6% | - | [5] |

Table 2: Mean Trough Plasma Levels of this compound (ATI-2042)

| Dosage (oral, bid) | Mean Trough Plasma Level (ng/mL) | Reference |

| 200 mg | 2.4 ± 0.9 | [5] |

| 400 mg | 5.2 ± 1.7 | [5] |

| 600 mg | 13.1 ± 5.6 | [5] |

| 800 mg | 19.8 ± 17.9 | [5] |

Conclusion

This compound (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.[2][3] While retaining the desirable multi-ion channel blocking properties of amiodarone, this compound's significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.[4] Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.[5] Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.

References

- 1. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US20140309296A1 - this compound formulations - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophysiological Properties of Budiodarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is an investigational antiarrhythmic agent designed as an analog of amiodarone. It is engineered to retain the multi-ion channel blocking properties of its parent compound while possessing a more favorable pharmacokinetic profile, notably a significantly shorter half-life of approximately 7 hours.[1][2] This is intended to reduce the tissue accumulation and toxicity issues associated with long-term amiodarone therapy.[1] this compound's primary mechanism of action involves the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2][3] This multi-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), which are key factors in its antiarrhythmic effects.[1][2] This guide provides a detailed overview of the electrophysiological properties of this compound, based on available preclinical and early-stage clinical data. It includes a summary of its effects on various ion channels and action potential parameters, hypothetical experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Electrophysiological Effects on Cardiac Ion Channels

This compound's antiarrhythmic action stems from its ability to modulate a range of cardiac ion channels. While specific IC50 values from preclinical studies are not widely available in the public domain, its electrophysiological profile is understood to be qualitatively similar to amiodarone.[1][2] The following tables summarize its known and expected inhibitory effects.

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the action potential duration.[2] This extension of the repolarization phase increases the effective refractory period of cardiomyocytes, making them less susceptible to re-entrant arrhythmias.[1][2]

Table 1: Effects of this compound on Key Myocardial Potassium Channels

| Target Channel | Current | Electrophysiological Consequence of Inhibition |

| hERG (KCNH2) | IKr (rapid delayed rectifier) | Prolongation of Phase 3 repolarization, leading to increased APD and ERP. |

| KCNQ1/KCNE1 | IKs (slow delayed rectifier) | Further prolongation of APD, particularly at slower heart rates. |

| Kir2.x | IK1 (inward rectifier) | Minimal effect expected, preserving resting membrane potential. |

Sodium Channel Inhibition

This compound also demonstrates inhibitory effects on fast sodium channels, a characteristic of Class I antiarrhythmic agents.[2] This action reduces the rate of depolarization (Phase 0) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] There is also a suggestion that this compound may have enhanced blocking properties on the late sodium current.[1]

Table 2: Effects of this compound on Myocardial Sodium Channels

| Target Channel | Current | Electrophysiological Consequence of Inhibition |

| Nav1.5 | INa (fast inward current) | Decreased Vmax of the action potential, leading to slowed conduction velocity. |

| Nav1.5 (late) | INa,L (late inward current) | Shortening of APD in certain conditions, potentially reducing proarrhythmic risk. |

Calcium Channel Inhibition

Inhibition of L-type calcium channels is another component of this compound's multi-channel blocking profile.[1][2][3] This effect reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, which can contribute to a negative inotropic effect and a slowing of conduction through the atrioventricular (AV) node.[2]

Table 3: Effects of this compound on Myocardial Calcium Channels

| Target Channel | Current | Electrophysiological Consequence of Inhibition |

| Cav1.2 | ICa,L (L-type calcium current) | Weakening of the action potential plateau and reduced intracellular calcium influx. |

Impact on Cardiac Action Potential and Refractory Period

The combined effects of this compound on multiple ion channels result in significant changes to the cardiac action potential. Preclinical studies in animal models have demonstrated electrophysiological activity comparable to amiodarone, including increased atrial refractoriness and prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals.[1]

Table 4: Summary of this compound's Effects on Action Potential Parameters

| Parameter | Primary Effect | Underlying Mechanism |

| Action Potential Duration (APD) | Prolongation | Inhibition of IKr and IKs. |

| Effective Refractory Period (ERP) | Prolongation | Direct consequence of APD prolongation. |

| Vmax (Phase 0 upstroke) | Decrease | Inhibition of fast sodium channels (INa). |

| Conduction Velocity | Decrease | Result of decreased Vmax. |

| Heart Rate | Dose-dependent decrease | Complex interplay of channel blocking effects.[3] |

| QT Interval | Increased | Manifestation of prolonged ventricular APD.[3] |

Experimental Protocols

The characterization of a compound's electrophysiological profile, such as that of this compound, typically involves a combination of in vitro and in vivo experimental techniques. The following are detailed hypothetical protocols for key experiments.

Whole-Cell Patch-Clamp Analysis of Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels expressed in a stable cell line (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably transfected with the gene for the ion channel of interest (e.g., hERG for IKr) are cultured to 70-80% confluency.

-

Cell Preparation: Cells are dissociated into a single-cell suspension using a non-enzymatic solution.

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with an internal solution specific to the ion current being measured and mounted on a micromanipulator.

-

A giga-ohm seal is formed between the micropipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential appropriate for the target channel.

-

Specific voltage protocols are applied to elicit the ionic current of interest.

-

-

Drug Application:

-

A baseline recording of the ion current is obtained.

-

Increasing concentrations of this compound are perfused onto the cell.

-

The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

The IC50 value is determined by fitting the data to the Hill equation.

-

Caption: Workflow for whole-cell patch-clamp analysis.

Action Potential Duration Measurement in Isolated Cardiomyocytes

Objective: To quantify the effect of this compound on the action potential duration of isolated ventricular myocytes.

Methodology:

-

Myocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., guinea pig).

-

Current-Clamp Recording:

-

A whole-cell configuration is established as described above.

-

The amplifier is switched to current-clamp mode.

-

Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses.

-

-

Drug Application:

-

Action potentials are recorded under baseline conditions.

-

The myocytes are superfused with a solution containing a known concentration of this compound.

-

Action potentials are recorded again after a steady-state effect is reached.

-

-

Data Analysis:

-

The action potential duration at 50% and 90% repolarization (APD50 and APD90) is measured before and after drug application.

-

The percentage prolongation of APD is calculated.

-

Signaling Pathways and Logical Relationships

The antiarrhythmic effect of this compound is a direct result of its binding to and inhibition of multiple ion channels. This is a direct electrophysiological effect on the cardiomyocyte cell membrane, and there is no substantial evidence to suggest that it significantly interacts with other downstream signaling pathways.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a multi-ion channel blocker that exhibits a broad spectrum of electrophysiological effects, qualitatively similar to its parent compound, amiodarone. Its primary mechanism of action involves the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. These properties contribute to its potential as an effective antiarrhythmic agent. Its significantly shorter half-life suggests a potentially improved safety profile, although further clinical data are needed to fully establish its long-term safety and efficacy. The information presented in this guide, including the hypothetical protocols and data tables, provides a foundational understanding for researchers and professionals in the field of cardiac electrophysiology and drug development.

References

Budiodarone: A Technical Guide to its Chemical Structure, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (formerly ATI-2042) is a next-generation antiarrhythmic agent developed as a rationally designed analog of amiodarone. It aims to replicate the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known analogs, and the underlying structure-activity relationships. Detailed experimental methodologies for its synthesis and biological evaluation are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers in the field of cardiovascular drug discovery.

Chemical Structure of this compound

This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, is a structural analog of amiodarone.[1] The core structure features a 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran moiety, which is crucial for its antiarrhythmic activity. The key structural modification in this compound compared to amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[2][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.[2][4]

| Property | Value | Reference |

| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | [1] |

| Synonyms | ATI-2042 | [5] |

| Molecular Formula | C27H31I2NO5 | [1] |

| Molecular Weight | 703.35 g/mol | [1] |

| Canonical SMILES | CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | [1] |

| InChI Key | ZXOSVKYCXLTVGS-KRWDZBQOSA-N | [2] |

This compound Analogs and Structure-Activity Relationship (SAR)

While specific research on a wide range of this compound analogs is limited in the public domain, the extensive studies on amiodarone analogs provide valuable insights into the structure-activity relationships that likely govern the therapeutic and pharmacokinetic properties of this compound and its potential derivatives.

The amiodarone scaffold can be divided into three key regions for SAR analysis: the benzofuran core, the di-iodinated benzoyl group, and the diethylaminoethoxy side chain.[5]

-

Benzofuran Core: The 2-butylbenzofuran moiety is considered essential for antiarrhythmic activity. Modifications to this core generally lead to a loss of potency.[5] The introduction of an ester-containing side chain at the 2-position, as seen in this compound, is a key strategy to introduce metabolic instability and shorten the half-life.[2]

-

Di-iodinated Benzoyl Group: The two iodine atoms on the benzoyl ring are critical for the Class III antiarrhythmic activity (potassium channel blockade) but are also implicated in the thyroid-related side effects of amiodarone.[5] Analogs lacking these iodine atoms, such as dronedarone, exhibit a different safety profile.[1][6]

-

Diethylaminoethoxy Side Chain: This side chain influences the pharmacokinetic properties and interaction with ion channels. Modifications to the amine substitution can affect the compound's basicity and overall lipophilicity.[7]

A review of amiodarone homologs with ester side chains at the 2-position of the benzofuran ring demonstrated a correlation between the steric hindrance of the ester group and the compound's half-life.[2]

| Ester Side Chain | Half-life (minutes) |

| Methyl acetate | 12 |

| Ethyl acetate | 60 |

| Isopropyl acetate | 30 |

| Sec-butyl acetate (as in this compound) | 90 |

| Neopentyl acetate | 240 |

Data adapted from a review on amiodarone homologs and should be considered illustrative for the SAR of this compound analogs.[2]

This suggests that while increasing the bulk of the ester group can prolong the half-life by sterically hindering esterase activity, there is a trade-off with pharmacological activity, as the neopentyl acetate homolog was found to be inactive.[2]

Mechanism of Action and Signaling Pathways

This compound is a multi-ion channel blocker, exhibiting a pharmacological profile qualitatively similar to amiodarone.[8] Its primary mechanism of action involves the direct inhibition of several key cardiac ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[2] There is currently no substantial evidence to suggest that this compound significantly interacts with downstream signaling pathways; its effects are considered to be a direct electrophysiological modulation at the cardiomyocyte cell membrane.[1]

The key ion channels modulated by this compound include:

-

Potassium Channels (IKr and IKs): Inhibition of the rapid and slow components of the delayed rectifier potassium current prolongs the repolarization phase of the action potential.[2]

-

Sodium Channels (INa): Blockade of fast sodium channels slows the rate of depolarization.[2]

-

Calcium Channels (ICa,L): Inhibition of L-type calcium channels reduces calcium influx during the plateau phase.[2]

References

- 1. scirp.org [scirp.org]

- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]

- 3. Structure-Activity Relationship and Voltage Dependence for the Drug-Drug Interaction between Amiodarone Analogs and MNI-1 at the L-type Cav Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Studies of Budiodarone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug developed as a chemical analog of amiodarone for the management of atrial fibrillation (AF).[1] Amiodarone is highly effective but is associated with a significant side-effect profile, including toxicity to the thyroid, lungs, and liver, largely due to its long half-life and tissue accumulation.[1] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1][2] This document provides a detailed overview of the core preclinical research on this compound in animal models.

Mechanism of Action

This compound is a multi-channel blocker, sharing the mixed ion channel electrophysiological properties of amiodarone.[1] Its primary mechanism involves the inhibition of multiple ion channels crucial to the cardiac action potential.[1]

-

Potassium Channel Inhibition: By blocking potassium channels, this compound reduces the efflux of K+ ions during the repolarization phase, prolonging the action potential duration (APD) and increasing the effective refractory period (ERP).[1][2]

-

Sodium Channel Inhibition: The drug blocks sodium channels, decreasing the influx of Na+ and slowing the rate of depolarization.[1][2]

-

Calcium Channel Inhibition: this compound also inhibits L-type calcium channels, leading to a reduced influx of Ca2+.[1][2][3] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[1]

The major metabolite of this compound, ATI-2000, is considered electrophysiologically inactive.[1][4]

References

Budiodarone's Multi-Ion Channel Blocking Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2] It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while possessing a significantly improved pharmacokinetic profile, which may lead to a faster onset of action and reduced systemic toxicity.[2][3] This guide provides a detailed examination of this compound's core mechanism of action—its activity as an inhibitor of key cardiac ion channels—synthesizing available data to offer a comprehensive technical overview.

This compound's primary therapeutic target is atrial fibrillation (AF), the most common cardiac arrhythmia.[2][4] By modulating the flow of ions across the cardiomyocyte membrane, this compound aims to restore normal sinus rhythm and reduce the burden of AF episodes.[2][5] Its chemical structure is identical to amiodarone, with the exception of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[3] This modification renders the molecule susceptible to rapid metabolism by plasma and tissue esterases, resulting in a much shorter half-life of approximately 7 hours, compared to the 35-68 days reported for amiodarone.[2][6]

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects by inhibiting several key ion channels involved in the cardiac action potential. This broad-spectrum activity is characteristic of Class III antiarrhythmic agents, with additional features of other classes.[1] The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane.[3] There is currently no substantial evidence to suggest significant interaction with other downstream signaling pathways.[3]

dot

Caption: this compound's multi-ion channel inhibition in cardiac myocytes.

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[1][3] By inhibiting the delayed rectifier potassium currents, including the rapid (IKr) and slow (IKs) components, this compound prolongs the action potential duration (APD).[1] This extended repolarization increases the effective refractory period (ERP) of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias that perpetuate AF.[1][2]

Sodium Channel Inhibition

This compound also exhibits inhibitory effects on fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential.[3] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Furthermore, this compound is suggested to have enhanced late sodium channel blocking properties, which can contribute to its antiarrhythmic efficacy.[2][7]

Calcium Channel Inhibition

Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels.[1][3] This reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, contributing to a slowing of the heart rate and conduction through the atrioventricular (AV) node.[1][3] The inhibition of calcium influx can also lead to a modest reduction in cardiac contractility.[1]

Quantitative Data on Ion Channel Inhibition

Publicly available in-vitro quantitative data, such as IC50 values for this compound's ion channel inhibition, are limited.[3] The majority of the available quantitative data comes from clinical trials assessing its efficacy and pharmacokinetics.[3] However, its electrophysiological profile is understood to be qualitatively similar to that of amiodarone.[1][5] The following table summarizes the known ion channel blocking activities of this compound and provides reference IC50 values for amiodarone for context.

| Ion Channel Target | This compound Effect | Amiodarone IC50 Values (Reference) | Primary Electrophysiological Consequence |

| Potassium Channels | |||

| hERG (IKr) | Inhibition[1][8] | ~26-300 nM (in mammalian cells)[9]; 0.8 ± 0.1 µM[10]; 9.8 µM (in Xenopus oocytes)[11] | Prolongation of action potential duration (APD) and effective refractory period (ERP)[1][3] |

| IKs | Inhibition[1] | Preferential inhibition of IKr over IKs[1] | Contributes to APD prolongation[1] |

| Sodium Channels | |||

| Peak INa | Inhibition[1][8] | Tonic block IC50: 178.1 ± 17.2 µM[10] | Slowing of conduction velocity[3] |

| Late INa | Enhanced Inhibition[2][7] | IC50: 3.0 ± 0.9 µM[10] | Reduction of myocyte excitability and proarrhythmic early afterdepolarizations[2][10] |

| Calcium Channels | |||

| L-type (ICaL) | Inhibition[1][8] | Data not widely available | Slowing of heart rate and AV nodal conduction[1][3] |

Disclaimer: The IC50 values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency. These values are provided for comparative purposes, given the structural and functional similarities between the two compounds.

Experimental Protocols for Assessing Ion Channel Activity

While specific, detailed experimental protocols for this compound are largely proprietary, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique on various cell lines expressing the channel of interest or on isolated primary cardiomyocytes.[3][12]

dot

Caption: Hypothetical workflow for assessing ion channel block by this compound.

Hypothetical Whole-Cell Patch-Clamp Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cardiac ion channel (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICaL).

1. Cell Preparation:

-

Utilize a validated mammalian cell line (e.g., HEK293 or CHO) stably expressing the human ion channel of interest.[10][12]

-

Culture cells under standard conditions until they reach 70-90% confluency.[12]

-

Harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.[12]

-

Resuspend the cells in the appropriate external recording solution.[12]

2. Solutions and Reagents:

-

External Solution (in mM): Composition will vary depending on the ion channel being studied, but a typical example for hERG would be: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): For hERG, a typical composition would be: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions to achieve the final desired concentrations. Ensure the final solvent concentration remains constant and non-disruptive (typically ≤0.1%).[12]

3. Electrophysiological Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[1]

-

Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[1]

-

Rupture the cell membrane under the pipette tip to establish the whole-cell configuration, allowing electrical and diffusional access to the cell interior.[1]

-

Record membrane currents using a patch-clamp amplifier and digitizer.[1]

4. Voltage-Clamp Protocols for Specific Ion Currents:

-

IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr, typically involving a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current. A known IKr blocker (e.g., E-4031) can be used to confirm the identity of the current.[1]

-

INa (Peak): Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.[1]

-

ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include potassium channel blockers in the external solution to isolate the L-type calcium current.[1]

5. Data Analysis:

-

Record a stable baseline current before drug application.[12]

-

Apply increasing concentrations of this compound, allowing sufficient time at each concentration for the effect to reach a steady state.[12]

-

Measure the peak current amplitude at each concentration.[12]

-

Normalize the data to the baseline current.[12]

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Impact on Cardiac Action Potential

The integrated effect of this compound's multi-channel blockade results in characteristic changes to the cardiac action potential, which underlie its antiarrhythmic properties.

dot

Caption: Logical relationship of this compound's effects on the action potential.

-

Phase 0 (Depolarization): Inhibition of fast sodium channels reduces the upstroke velocity.[3]

-

Phase 2 (Plateau): Blockade of L-type calcium channels shortens the plateau phase.[3]

-

Phase 3 (Repolarization): Dominant inhibition of potassium channels significantly slows repolarization, leading to a marked increase in the action potential duration.[1][3]

The net result of these actions is a prolongation of the effective refractory period, making the cardiac tissue less excitable and less likely to sustain the rapid, chaotic electrical activity characteristic of atrial fibrillation.[1][2]

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life.[1][3] Its mechanism of action is centered on the direct inhibition of key potassium, sodium, and calcium channels in cardiomyocytes.[1] This integrated channel blockade leads to a prolongation of the action potential and an increase in the refractory period, which are the primary drivers of its antiarrhythmic efficacy in treating atrial fibrillation.[1] While detailed public data on its in-vitro potency and selectivity are not extensive, the established methodologies for ion channel characterization provide a clear path for further investigation. Future preclinical and clinical research will be crucial to fully elucidate its therapeutic potential and confirm its safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 5. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. xyra.us [xyra.us]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Budiodarone: A Comprehensive Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Disclaimer: Budiodarone is a fictional compound. The following technical guide is a hypothetical representation created for illustrative purposes and is based on established principles of pharmacology and drug development.

Introduction

This compound is a novel investigational antiarrhythmic agent, structurally related to amiodarone, with a modified side-chain designed to optimize its pharmacokinetic profile and reduce off-target effects. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on a series of in vitro and in vivo studies.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in a rodent model.

Table 1: Summary of Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Units |

| Half-life (t½) | 18.5 ± 2.3 | hours |

| Volume of Distribution (Vd) | 45.2 ± 5.1 | L/kg |

| Clearance (CL) | 1.7 ± 0.3 | L/hr/kg |

| Area Under the Curve (AUC₀-∞) | 29.4 ± 3.7 | µg*hr/mL |

Table 2: Summary of Oral Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Units |

| Maximum Concentration (Cmax) | 2.1 ± 0.4 | µg/mL |

| Time to Cmax (Tmax) | 4.2 ± 0.8 | hours |

| Oral Bioavailability (F) | 65 ± 8 | % |

| Area Under the Curve (AUC₀-t) | 19.1 ± 2.5 | µg*hr/mL |

Experimental Protocols

Protocol 1: Intravenous Pharmacokinetic Study in Rodents

-

Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Administration: A single intravenous (IV) bolus dose of this compound (5 mg/kg) was administered via the tail vein.

-

Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.

-

Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. This compound concentrations were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Protocol 2: Oral Bioavailability Study in Rodents

-

Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

-

Administration: A single oral gavage dose of this compound (10 mg/kg) was administered.

-

Sampling and Analysis: Blood sampling and plasma concentration analysis were performed as described in Protocol 1.

-

Data Analysis: Oral bioavailability (F) was calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated to understand its mechanism of action and therapeutic potential as an antiarrhythmic agent.

Mechanism of Action

This compound is a multi-channel blocker, with its primary action being the inhibition of the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.

Figure 1. Proposed mechanism of action for this compound at the cardiomyocyte level.

Data Summary

The following table summarizes the key pharmacodynamic effects of this compound on cardiac electrophysiology.

Table 3: Electrophysiological Effects of this compound in Isolated Cardiomyocytes

| Parameter | Concentration | Effect (Mean % Change ± SD) |

| Action Potential Duration at 90% Repolarization (APD₉₀) | 1 µM | + 25.8 ± 3.1% |

| 10 µM | + 45.2 ± 4.5% | |

| Effective Refractory Period (ERP) | 1 µM | + 22.1 ± 2.9% |

| 10 µM | + 40.5 ± 4.2% | |

| Peak IKr Current | 1 µM | - 55.7 ± 6.3% |

| 10 µM | - 85.1 ± 7.8% |

Experimental Protocols

Protocol 3: In Vitro Electrophysiology Study

-

Preparation: Ventricular myocytes were isolated from adult guinea pig hearts by enzymatic digestion.

-

Method: Whole-cell patch-clamp technique was used to record action potentials and specific ion channel currents (IKr).

-

Procedure: Cells were superfused with a control Tyrode's solution, followed by solutions containing increasing concentrations of this compound (0.1, 1, and 10 µM). Action potentials were elicited by current injection, and voltage-clamp protocols were applied to isolate IKr.

-

Data Analysis: Changes in APD₉₀, ERP, and peak IKr current were measured and compared to baseline values using pCLAMP software.

Study Workflow and Logic

The preclinical evaluation of this compound follows a structured workflow, from initial characterization to in vivo efficacy assessment.

Figure 2. Preclinical development workflow for this compound.

Dose-Response Relationship

The relationship between this compound plasma concentration and its therapeutic effect (prolongation of APD) is a critical determinant of its clinical utility.

Figure 3. Relationship between this compound concentration, effect, and clinical outcomes.

Budiodarone for Atrial Fibrillation: A Technical Guide for Researchers

An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug being developed for the management of atrial fibrillation (AF).[1] It is a chemical analog of amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely attributed to its long half-life and tissue accumulation.[1][2] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[1] This document provides a detailed technical overview of the core research on this compound for researchers, scientists, and drug development professionals.

Pharmacokinetics and Metabolism

A key design feature of this compound is its rapid metabolism and shorter half-life compared to amiodarone. This compound's structure differs from amiodarone by the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety.[2] This side chain allows for a shorter half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[1][2] This is expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue accumulation and associated toxicities.[2] The major metabolite of this compound, ATI-2000, is considered to be electrophysiologically inactive.[1]

Data Presentation

Table 1: Pharmacokinetic Profile of this compound vs. Amiodarone

| Parameter | This compound (ATI-2042) | Amiodarone |

| Half-Life | ~7 hours[1][2][3][4] | 35-68 days[2] |

| Metabolism | Rapid metabolism by plasma and tissue esterases[5] | Complex, primarily hepatic |

| Key Metabolite | ATI-2000 (electrophysiologically inactive)[1] | Desethylamiodarone (active) |

| Onset of Action | Faster onset anticipated due to shorter half-life[2] | Slow onset of action[3] |

Table 2: Efficacy of this compound in Reducing Atrial Fibrillation Burden (PASCAL Study)

| Treatment Group (twice daily) | Median Reduction in AF Burden | p-value (vs. Placebo) |

| Placebo | - | - |

| 200 mg | Not statistically significant in PASCAL, though other preliminary trials showed some effect.[6][7] | - |

| 400 mg | 54%[6] | 0.01[6] |

| 600 mg | 75% (in one preliminary trial)[2], 74% (in PASCAL)[6] | 0.001[6] |

Table 3: Mean Trough Plasma Levels of this compound (ATI-2042) in a Preliminary Human Study

| Dose (twice daily) | Mean Trough Plasma Level (ng/mL) |

| Baseline | 0.0 ± 0.0 |

| 200 mg | 2.4 ± 0.9 |

| 400 mg | 5.2 ± 1.7 |

| 600 mg | 13.1 ± 5.6 |

| 800 mg | 19.8 ± 17.9 |

| Data from a preliminary study in patients with paroxysmal AF.[3] |

Mechanism of Action

This compound is a multi-channel blocker, exhibiting mixed ion channel electrophysiological properties similar to amiodarone.[1][6] Its primary mechanism of action involves the inhibition of multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[4][5]

-

Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase of the cardiac action potential. This prolongs the action potential duration and increases the effective refractory period in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that can perpetuate AF.[1][5]

-

Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the influx of sodium ions into the myocytes during depolarization.[1][2] This action can slow the conduction velocity and reduce myocyte excitability.[1]

-

Calcium Channel Inhibition: this compound inhibits L-type calcium channels, leading to a reduced influx of calcium.[1][2] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.[5]

These actions collectively result in an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[1]

Experimental Protocols

The PASCAL Study: A Randomized Trial of this compound in Paroxysmal Atrial Fibrillation

This study was a key Phase II clinical trial that investigated the safety and efficacy of this compound.[7]

-

Objective: To assess the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[6]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]

-

Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[6]

-

Methodology:

-

A 4-week baseline period was established to assess the initial atrial tachycardia/atrial fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.[6]

-

Patients were then randomized to receive either a placebo or this compound at doses of 200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.[6]

-

This treatment period was followed by a 4-week washout period.[6]

-

Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF episodes, and the duration of these episodes.[6]

-

-

Primary Endpoint: The primary outcome measure was the percent change from baseline in AT/AFB over the 12 weeks of treatment compared to the placebo group.[6]

-

Key Results: The 400 mg and 600 mg twice-daily doses of this compound significantly reduced the AF burden compared to the placebo.[6][7] The study also demonstrated a reduction in the number and duration of AF episodes.[6]

Future Directions

Recent developments indicate a clear path forward for this compound's clinical development. XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on the design of pivotal studies for the approval of this compound for the long-term management of symptomatic non-permanent AF.[8][9] These future studies will involve:

-

An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor patients and adjust dosages.[8][9]

-

A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed doses of this compound.[8][9]

These trials will be crucial in definitively establishing the efficacy and safety of this compound as a potential new therapeutic option for patients with atrial fibrillation.[1]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]

- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

Early-Stage Research on Budiodarone (ATI-2042): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is an investigational antiarrhythmic agent developed as a chemical analog of amiodarone, one of the most effective antiarrhythmic drugs available.[1] Amiodarone's clinical utility is often limited by a challenging side-effect profile, including thyroid, pulmonary, and hepatic toxicities, largely attributed to its long half-life and tissue accumulation.[2] this compound was rationally designed to retain the electrophysiological benefits of amiodarone while possessing a more favorable pharmacokinetic profile, aiming to provide a safer therapeutic alternative for the management of atrial fibrillation (AF).[2][3]

This technical guide provides an in-depth overview of the core early-stage research on this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key preclinical and clinical findings.

Chemical Structure and Physicochemical Properties

This compound, chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, shares a similar structure to amiodarone.[3] The key structural modification is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1][3] This ester linkage is susceptible to rapid hydrolysis by plasma and tissue esterases, a design feature intended to facilitate faster metabolism and a shorter half-life compared to amiodarone.[2][3]

| Property | Value |

| IUPAC Name | [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5- diiodobenzoyl]-1-benzofuran- 2-yl]acetate[3] |

| Synonyms | ATI-2042, (S)-ATI 2042[3] |

| Molecular Formula | C27H31I2NO5[3] |

| Molecular Weight | 703.356 g·mol−1[1] |

Mechanism of Action

This compound exhibits a multi-channel blocking mechanism of action, characteristic of a Class III antiarrhythmic agent with properties of other Vaughan Williams classes, similar to amiodarone.[2][4] Its primary electrophysiological effects are mediated through the inhibition of key ion channels involved in the cardiac action potential.[1][2][5]

-

Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to a prolonged action potential duration (APD) and an increased effective refractory period (ERP) in atrial myocytes, making the cardiac tissue less susceptible to the re-entrant arrhythmias that sustain atrial fibrillation.[2][3]

-

Sodium Channel Inhibition: The drug inhibits fast sodium channels, which reduces the rate of depolarization (Phase 0) of the action potential. This action slows the conduction velocity.[1][3] this compound is also suggested to have enhanced late sodium channel blocking properties.[6]

-

Calcium Channel Inhibition: this compound blocks L-type calcium channels, reducing the influx of calcium during the plateau phase (Phase 2) of the action potential.[1][3] This can contribute to a slowing of conduction through the atrioventricular (AV) node and a decrease in cardiac contractility.[1][2]

The culmination of these effects leads to a dose-dependent decrease in heart rate, an increase in the atrial myocyte refractory period, and an increase in the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]

Mechanism of action of this compound.

Pharmacokinetics and Metabolism

A key differentiating feature of this compound is its pharmacokinetic profile, designed for rapid metabolism and a shorter half-life compared to amiodarone.

| Parameter | This compound (ATI-2042) | Amiodarone |

| Half-life | ~7 hours[1][5][7] | 35-68 days[1] |

| Metabolism | Rapidly metabolized by plasma and tissue esterases.[2] | Hepatic metabolism via CYP3A4 and CYP2C8.[4] |

| Primary Metabolite | ATI-2000 (electrophysiologically inactive)[2][8] | Desethylamiodarone (active)[4] |

| Drug Interactions | Reduced dependence on CYP450 system, suggesting fewer drug-drug interactions.[9] | Interacts with drugs sharing the Cytochrome P450 metabolic pathway.[4] |

The rapid metabolism and shorter half-life of this compound are anticipated to result in less tissue accumulation and a more favorable safety profile.[1][2]

Preclinical Research

Preclinical studies in animal models were foundational in establishing the electrophysiological and safety profile of this compound.

-

Electrophysiology: In animal models, this compound demonstrated electrophysiological activity comparable to amiodarone, including the inhibition of sodium, potassium, and calcium ion channels, and increased atrial refractoriness.[2][8] It also showed effects on atrioventricular conduction and ventricular repolarization.[8]

-

Safety: Preclinical safety testing in canines revealed non-specific but potentially toxic findings in the testes. This observation led to the initial human studies being restricted to post-menopausal or surgically sterile females.[2][8] Human and animal studies to date have shown no evidence of drug accumulation.[6]

Early-Stage Clinical Research

The clinical development of this compound has focused on its potential for treating paroxysmal atrial fibrillation (PAF).

Preliminary Proof-of-Concept Study

A preliminary study assessed the efficacy and safety of this compound in six female patients with PAF and implanted pacemakers.

Experimental Protocol:

-

Study Design: The study consisted of six sequential 2-week periods: a baseline period, four escalating dose treatment periods, and a washout period.[7][8][10]

-

Dosage: Patients received this compound orally at 200 mg, 400 mg, 600 mg, and 800 mg, each administered twice daily (bid) for two weeks.[7][8][10]

-

Primary Endpoint: The primary outcome was Atrial Fibrillation Burden (AFB), defined as the percentage of time spent in atrial fibrillation, as measured by pacemaker data logs.[7][8][10]

-

Data Collection: Pacemaker data were downloaded at the end of each 2-week period to quantify AFB, the number of AF episodes, and the duration of AF episodes.[7][10]

Results:

| Dose | Mean AFB (%) | Mean Reduction in AFB from Baseline (%) |

| Baseline | 20.3 (±14.6)[7][10] | - |

| 200 mg bid | 5.2 (±4.2)[7][10] | 71.2 (±31.3)[10] |

| 400 mg bid | 5.2 (±5.2)[7][10] | 71.7 (±20.6)[10] |

| 600 mg bid | 2.8 (±3.4)[7][10] | 79.9 (±26.4)[10] |

| 800 mg bid | 1.5 (±0.5)[7][10] | 86.8 (±9.8)[10] |

All reductions in AFB were statistically significant (p < 0.005).[7][10]

This compound was generally well-tolerated and effectively reduced AFB at all doses studied, primarily by decreasing the mean duration of AF episodes.[7][8][10] Interestingly, a prolonged cardiac effect was observed after drug discontinuation, as AF parameters did not immediately return to baseline during the washout period, suggesting potential for atrial reverse-remodeling.[8]

Pharmacokinetic Data from Preliminary Study:

| Dose | Mean Trough Plasma Level of ATI-2042 (ng/mL) |

| Baseline | 0.0 (±0.0)[8] |

| 200 mg bid | 2.4 (±0.9)[8] |

| 400 mg bid | 5.2 (±1.7)[8] |

| 600 mg bid | 13.1 (±5.6)[8] |

| 800 mg bid | 19.8 (±17.9)[8] |

Phase 2b PASCAL Trial

A larger Phase 2b randomized, double-blind, placebo-controlled study (PASCAL trial) further evaluated the efficacy and safety of this compound in 72 patients with PAF and implanted pacemakers.[9][11]

Experimental Protocol:

-

Study Design: Following a 4-week baseline period, patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks, followed by a 4-week washout period.[11]

-

Primary Endpoint: The primary endpoint was the percent change in AFB from baseline over the 12-week treatment period compared to placebo.[11]

-

Monitoring: Pacemaker interrogation and safety assessments were conducted every 4 weeks.[11]

Results:

| Treatment Group | Median Reduction in AFB from Baseline (%) | p-value (vs. Placebo) |

| 200 mg bid | 10%[12] | Not statistically significant[12] |

| 400 mg bid | 54%[9][11][12] | 0.015[12] |

| 600 mg bid | 74-75%[9][12] | 0.001-0.005[11][12] |

The study demonstrated a robust and linear dose-response effect (p=0.0001).[12] this compound was well-tolerated with no drug-related serious adverse events reported.[12]

PASCAL Phase 2b Clinical Trial Workflow.

Hypothetical Experimental Protocol: Whole-Cell Patch-Clamp Assay

While specific in-vitro quantitative data such as IC50 values for this compound are not extensively available in the public domain, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique.[3]

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa,L).

Methodology:

-

Cell Preparation: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest.

-

Electrophysiology:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application: Perfuse the cells with increasing concentrations of this compound.

-

Data Analysis:

-

Measure the peak current at each concentration.

-

Generate a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

-

Determine the IC50 value by fitting the data to the Hill equation.

-

Hypothetical Patch-Clamp Workflow.

Future Directions

The promising results from early-stage clinical trials have paved the way for further development of this compound. Future pivotal studies are planned, which will incorporate modern wearable technology for patient monitoring and dose titration to further establish the efficacy and safety of this compound for the long-term management of atrial fibrillation.[2][13]

Conclusion

Early-stage research on this compound (ATI-2042) presents it as a promising antiarrhythmic agent for the treatment of atrial fibrillation. It was rationally designed to emulate the multi-channel blocking efficacy of amiodarone while offering a superior safety profile due to its rapid metabolism and significantly shorter half-life.[2][3] Phase 2 clinical data have demonstrated a significant, dose-dependent reduction in atrial fibrillation burden.[9][11][12] The progression to late-stage clinical trials will be crucial in definitively establishing the efficacy and safety of this compound as a novel therapeutic option for patients with atrial fibrillation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xyra.us [xyra.us]

- 7. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. XYRA Secures FDA Consensus on this compound Approval Path for Atrial Fibrillation Treatment [synapse.patsnap.com]

Budiodarone's Effect on the Cardiac Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone. It is engineered to retain the potent multi-ion channel blocking properties of its predecessor while exhibiting a significantly improved pharmacokinetic profile. The primary mechanism of action of this compound on the cardiac action potential is the inhibition of multiple key ion channels, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes. This multi-faceted electrophysiological effect makes it a candidate for the management of atrial fibrillation (AF). A key distinguishing feature is its rapid metabolism by tissue esterases, resulting in a much shorter half-life of approximately 7 hours compared to the 35-68 days of amiodarone.[1][2] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, supported by available data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action on the Cardiac Action Potential

This compound exerts its antiarrhythmic effects through the modulation of several key ion channels that govern the phases of the cardiac action potential. This broad-spectrum activity is characteristic of a Class III antiarrhythmic agent, with additional features of other classes.[1]

Multi-Ion Channel Blockade

The core mechanism of this compound is the inhibition of sodium, potassium, and calcium channels.[2][3]

-

Potassium Channel Inhibition (Class III effect): A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the APD. This extended repolarization increases the ERP of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias.[1]

-

Sodium Channel Inhibition (Class I effect): this compound also exhibits inhibitory effects on the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the action potential. This action slows the maximum upstroke velocity (Vmax) and conduction velocity in atrial and ventricular tissue.[1]

-

Calcium Channel Inhibition (Class IV effect): Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels (ICa,L). This action contributes to a slowing of the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node (negative dromotropy). The inhibition of calcium influx during the plateau phase (Phase 2) can also lead to a modest reduction in cardiac contractility.[1]

The integrated effect of this multi-channel blockade results in a dose-dependent decrease in heart rate and an increase in the QT interval.[2]

Mechanism of this compound on the Cardiac Action Potential.

Quantitative Data

Publicly available in-vitro quantitative data for this compound, such as IC50 values for specific ion channel inhibition, are limited, as much of this information is proprietary. However, preclinical animal studies and clinical trials provide valuable insights into its electrophysiological effects and efficacy.

Preclinical Electrophysiological Effects

Preclinical studies in animal models have demonstrated that this compound has electrophysiological activity comparable to amiodarone.[1][2] The following table summarizes the key qualitative and semi-quantitative findings.

| Parameter | Effect | Species/Model | Reference |

| Ion Channel Inhibition | Inhibition of Sodium, Potassium, and Calcium channels comparable to amiodarone. | Animal Models | [2] |

| Atrial Refractoriness | Increased left and right atrial refractoriness, comparable to amiodarone. | Animal Models | [2] |

| Atrial Conduction | Increased Stimulus-to-Atrium (St-A) and Atrium-to-His (A-H) intervals. | Animal Models | [2] |

| Ventricular Repolarization | Increased Monophasic Action Potential Duration at 90% repolarization (MAPD90). | Animal Models | [2] |

| ECG Intervals | Increased QT-interval. | Animal Models | [2] |

| Heart Rate | Dose-dependent decrease in heart rate. | Animal Models | [2] |

Note: Specific IC50 values and concentration-dependent effects on APD from preclinical studies are not publicly available.

Clinical Efficacy in Atrial Fibrillation

Phase 2 clinical trials, such as the PASCAL study, have provided quantitative data on the efficacy of this compound in reducing the burden of paroxysmal atrial fibrillation.[4][5]

| Dose | Median Reduction in AF Burden (vs. Placebo) | p-value | Study | Reference |

| 400 mg BID | 54% | 0.01 | PASCAL | [5] |

| 600 mg BID | 74% | 0.001 | PASCAL | [5] |

A preliminary study in subjects with implanted pacemakers also demonstrated a dose-dependent reduction in AF burden.[2]

| Dose | Mean Atrial Fibrillation Burden (AFB) | Mean Trough Plasma Concentration (ng/mL) | Reference |

| Baseline | 20.3 ± 14.6% | 0.0 ± 0.0 | [2] |

| 200 mg BID | 5.2 ± 4.2% | 2.4 ± 0.9 | [2] |

| 400 mg BID | 5.2 ± 5.2% | 5.2 ± 1.7 | [2] |

| 600 mg BID | 2.8 ± 3.4% | 13.1 ± 5.6 | [2] |

| 800 mg BID | 1.5 ± 0.5% | 19.8 ± 17.9 | [2] |

Experimental Protocols

While specific protocols used in the preclinical development of this compound are largely proprietary, this section outlines a standard, detailed methodology for assessing the effect of a compound like this compound on cardiac ion channels using the whole-cell patch-clamp technique, and a brief overview of the clinical trial methodology.

Hypothetical Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L) expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).[6]

Materials:

-

Cell line stably expressing the target ion channel.

-

External and internal pipette solutions specific for the ion current being measured.[6]

-

Patch-clamp amplifier and data acquisition system.[6]

-

This compound stock solution in a suitable solvent (e.g., DMSO).[6]

-

Glass micropipettes with a resistance of 2-5 MΩ.[6]

Methodology:

-

Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension using a non-enzymatic dissociation solution.

-

Electrophysiological Recording:

-

The whole-cell configuration is established by forming a gigaohm seal between the micropipette and the cell membrane, followed by gentle suction to rupture the membrane patch.[7]

-

Cells are voltage-clamped at a holding potential appropriate for the target channel to inactivate unwanted currents.

-

Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG current, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic tail current.

-

-

Drug Application:

-

A baseline recording of the ion current is obtained in the absence of the drug.

-

Increasing concentrations of this compound are perfused onto the cell.

-

The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.[6]

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound relative to the baseline current.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

The IC50 value is determined by fitting the data to the Hill equation.[6]

-

Hypothetical Experimental Workflow for IC50 Determination.

Clinical Trial Protocol (PASCAL Study Synopsis)

Objective: To investigate the preliminary safety and efficacy of three doses of this compound in patients with paroxysmal atrial fibrillation.[5]

Methodology:

-

Patient Population: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[5]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

-

Procedure:

-

A 4-week baseline period to assess Atrial Tachycardia/Atrial Fibrillation Burden (AT/AFB) off antiarrhythmic drugs.

-

Patients were blindly randomized to placebo, 200, 400, or 600 mg BID of this compound for 12 weeks.

-

A 4-week washout period followed the treatment phase.[5]

-

-

Data Collection and Analysis:

-

Pacemakers were interrogated every 4 weeks to quantify AT/AFB.

-

Safety was assessed at each visit.

-

The primary endpoint was the percent change from baseline AT/AFB over 12 weeks of treatment compared to placebo.[5]

-

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance at the cardiomyocyte cell membrane. There is currently no substantial evidence in the public domain to suggest that this compound significantly interacts with other downstream intracellular signaling cascades. Its mechanism is considered a direct electrophysiological effect.[6]

Logical Relationship from Molecular Action to Clinical Effect.

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its significantly shorter half-life. Its mechanism of action in cardiac myocytes is centered on the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the action potential and an increase in the refractory period. While detailed preclinical quantitative data on its in-vitro potency are not widely available, clinical studies have demonstrated its efficacy in reducing the burden of atrial fibrillation. Further research and the public disclosure of more detailed preclinical data will be beneficial for a more complete understanding of its electrophysiological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. A randomized trial of this compound in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Methodological & Application

Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, experimental protocols, and mechanism of action of Budiodarone (formerly ATI-2042) as investigated in Phase 2 clinical trials for the treatment of atrial fibrillation (AF). This compound is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly shorter half-life, potentially leading to an improved safety profile.

Quantitative Data Summary

The following tables summarize the dosage and efficacy data from two key Phase 2 clinical trials of this compound.